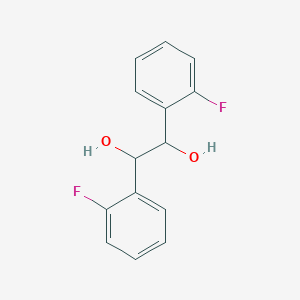
1,2-Bis(2-fluorophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-fluorophenyl)ethane-1,2-diol typically involves the reduction of 2,2’-difluorobenzil using sodium borohydride (NaBH4) in a methanol solvent. The reaction is carried out at low temperatures (0-5°C) to ensure controlled reduction. After the reaction is complete, the mixture is quenched with cold water, and the product is extracted using dichloromethane. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4) and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(2-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 1,2-bis(2-fluorophenyl)ethane.
Substitution: Formation of 2-chlorophenyl or 2-bromophenyl derivatives.
Scientific Research Applications
1,2-Bis(2-fluorophenyl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1,2-Bis(2-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
- 1,2-Bis(4-fluorophenyl)ethane-1,2-diol
- 1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- 1,2-Bis(4-bromophenyl)ethane-1,2-diol
Comparison: 1,2-Bis(2-fluorophenyl)ethane-1,2-diol is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its chlorinated and brominated analogs, the fluorinated compound may exhibit different electronic properties and steric effects, making it suitable for specific applications in research and industry .
Properties
CAS No. |
24133-56-0 |
|---|---|
Molecular Formula |
C14H12F2O2 |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
1,2-bis(2-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H |
InChI Key |
ZNDXBQFHVZZPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2F)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
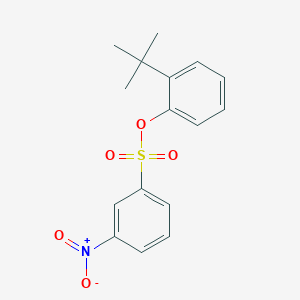
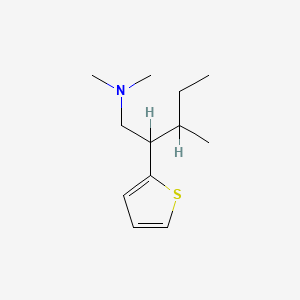
![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)


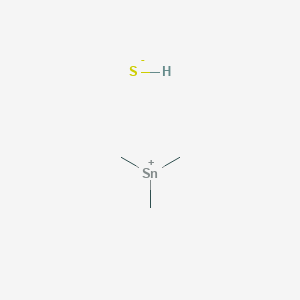
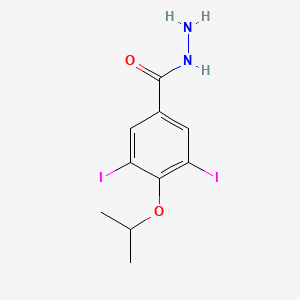


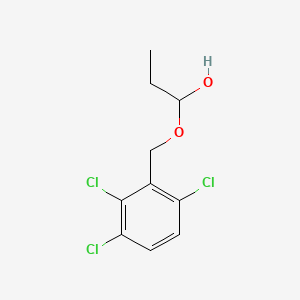

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
